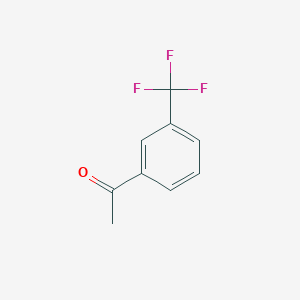

3'-(Trifluoromethyl)acetophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXGMGUHGLQMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059844 | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-76-8 | |

| Record name | 3′-(Trifluoromethyl)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 349-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 349-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ30608V1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)acetophenone, with the CAS registry number 349-76-8, is an aromatic ketone that serves as a critical intermediate in the synthesis of a variety of high-value chemicals.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that make it a versatile building block in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety information, tailored for professionals in research and development. The trifluoromethyl substituent is known to enhance the lipophilicity and metabolic stability of molecules, which can improve the pharmacokinetic profiles of drug candidates.[1] In agrochemical synthesis, it contributes to the potency and environmental persistence of pesticides and herbicides.[1][2] Notably, it is a key intermediate in the production of the fungicide trifloxystrobin.[3][4]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 349-76-8 | [5][6] |

| Molecular Formula | C₉H₇F₃O | [5][6] |

| Molecular Weight | 188.15 g/mol | [5][7] |

| Appearance | Liquid | [5] |

| Color | Colorless to orange red | |

| Density | 1.235 g/mL at 25 °C | [5][8] |

| Boiling Point | 198-200 °C | [5][8] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.4611 | [5][8] |

| Vapor Pressure | 35 Pa at 25 °C | [8] |

| LogP | 2.90800 | [9] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | 400 MHz in CDCl₃ | [9][10] |

| ¹³C NMR | in CDCl₃ | [9] |

| Infrared (IR) Spectroscopy | Liquid film | [9][11] |

| Mass Spectrometry (MS) | Electron Ionization (EI) | [9][12] |

| Raman Spectroscopy | 4880 A, 200 M, liquid | [9] |

Synthesis Methodologies

Several synthetic routes to this compound have been reported, primarily utilizing m-trifluoromethylaniline or trifluoromethylbenzene as starting materials. Below are detailed experimental protocols for two common methods.

Synthesis from m-Trifluoromethylaniline via Diazotization and Coupling

This method involves the diazotization of m-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime (B92144) and subsequent hydrolysis.

Experimental Protocol:

-

Diazotization: In a four-necked flask, 46 g of m-trifluoromethylaniline is slowly added to 280 g of a 20% sulfuric acid solution. The mixture is cooled to 0 °C.[3] A 30% aqueous solution of sodium nitrite (B80452) (72 g) is then added dropwise while maintaining the temperature between 0-5 °C.[3] The reaction mixture is stirred for 1 hour after the addition is complete to yield a pale yellow diazonium salt solution, which is kept for the next step.[3]

-

Coupling Reaction: In a separate flask, 4.2 g of cuprous chloride, 10.2 g of acetic acid, 50.5 g of a 50% aqueous acetaldoxime solution, and 100 mL of toluene (B28343) are combined, stirred, and cooled to below 5 °C.[3] The previously prepared diazonium salt solution is added dropwise, and simultaneously, a 30% liquid caustic soda solution is added to maintain the pH at 4-4.5 and the temperature at 0-5 °C.[3]

-

Hydrolysis and Purification: After the coupling reaction is complete, the mixture is hydrolyzed using hydrochloric acid.[3] The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and purified by distillation to yield this compound.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 349-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound(349-76-8) 1H NMR [m.chemicalbook.com]

- 11. This compound(349-76-8) IR Spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. Page loading... [wap.guidechem.com]

Technical Guide: Physical Properties of 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)acetophenone is a substituted acetophenone (B1666503) that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group imparts unique electronic properties that are often sought after in the design of bioactive molecules. A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for the characterization of its derivatives. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value |

| Molecular Formula | C₉H₇F₃O[2] |

| Molecular Weight | 188.15 g/mol [2] |

| Appearance | Colorless to slightly yellow or orange-red liquid[1][3] |

| Boiling Point | 198-200 °C (lit.)[1][3][4][5] |

| Melting Point | Not Applicable (liquid at room temperature)[1] |

| Density | 1.235 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.4611 (lit.) |

| Water Solubility | 620 mg/L at 25 °C[1][5] |

| CAS Number | 349-76-8[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the key physical constants of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube or oil bath).

-

The bath is heated slowly and evenly.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady and continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, a pycnometer (a small, calibrated glass flask) provides a precise method for density determination.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water, the volume is adjusted, and it is weighed again.

-

The density of the liquid is calculated using the formula: Density = (mass of liquid) / (volume of liquid) where the volume of the liquid is determined from the mass of the water and the known density of water at that temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid compounds.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

-

If a color fringe is observed, the compensator is adjusted to eliminate it.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) using the water circulator.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical such as this compound.

Caption: Workflow for the determination of physical properties.

Conclusion

The physical properties of this compound are well-defined and essential for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties. Adherence to these standardized methods ensures data quality and consistency, which are paramount in scientific and industrial settings.

References

- 1. lookchem.com [lookchem.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. godeepak.com [godeepak.com]

- 4. This compound | 349-76-8 [chemicalbook.com]

- 5. 349-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

3'-(Trifluoromethyl)acetophenone molecular weight and formula

An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

This compound is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate knowledge of its molecular characteristics is essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₇F₃O | [1][2][3] |

| Molecular Weight | 188.15 g/mol | [1] |

| CAS Number | 349-76-8 | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 198-200 °C | [5] |

| Density | 1.235 g/mL | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research and development. The following sections outline common experimental procedures.

Synthesis Protocol: From 3-Trifluoromethylaniline

One common laboratory-scale synthesis of this compound involves a diazotization reaction of 3-trifluoromethylaniline followed by a coupling reaction with acetaldoxime (B92144).[1][4][6]

Materials:

-

3-Trifluoromethylaniline

-

Hydrobromic acid (48%) or Sulfuric acid

-

Sodium nitrite (B80452)

-

Acetaldoxime

-

Copper (II) sulfate (B86663) pentahydrate

-

Water

-

Toluene (optional, for extraction)

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

Diazotization: 3-Trifluoromethylaniline is suspended in an aqueous solution of hydrobromic or sulfuric acid and cooled to 0-5 °C.[4]

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the low temperature to form the diazonium salt.[1][4]

-

Coupling: In a separate vessel, a solution of acetaldoxime is prepared, often with a copper salt catalyst like copper (II) sulfate.[1][4]

-

The freshly prepared diazonium salt solution is then added to the acetaldoxime solution at a controlled temperature.[1]

-

Hydrolysis: The resulting intermediate, this compound oxime, is hydrolyzed using hydrochloric acid and heating to yield the final product.[6]

-

Purification: The crude product is typically purified by distillation.[1][6]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The 1H NMR spectrum is typically recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[5][7] Characteristic signals include a singlet for the methyl protons and multiplets for the aromatic protons.[7]

-

13C NMR: The 13C NMR spectrum, also run in CDCl₃, provides information on the carbon framework of the molecule.[5]

Mass Spectrometry (MS):

-

Electron Ionization (EI): Mass spectra are often obtained using electron ionization.[3][5] The molecular ion peak (M⁺) is observed at an m/z corresponding to the molecular weight of the compound.[3] A prominent fragment peak is often observed due to the loss of the methyl group.

Logical Relationships

The relationship between the compound's identity, its chemical formula, and its molecular weight is fundamental. This can be visualized as a direct logical flow from the name to its structural representation and then to its calculated mass.

Caption: Logical flow from compound name to molecular formula and weight.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [guidechem.com]

- 6. WO2023223105A1 - A process of preparation of this compound (tfmap) - Google Patents [patents.google.com]

- 7. This compound(349-76-8) 1H NMR spectrum [chemicalbook.com]

3'-(Trifluoromethyl)acetophenone structure and SMILES notation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)acetophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, properties, synthesis protocols, and its role in various applications.

Core Compound Structure and Identification

This compound is an aromatic ketone characterized by an acetophenone (B1666503) structure substituted with a trifluoromethyl group at the meta-position. This trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.

Chemical Structure:

SMILES Notation: CC(=O)C1=CC(=CC=C1)C(F)(F)F[1][2]

Compound Identification

This table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]ethanone[1] |

| CAS Number | 349-76-8[1][3] |

| Molecular Formula | C9H7F3O[1][3] |

| Molecular Weight | 188.15 g/mol [1][2] |

| InChI Key | ABXGMGUHGLQMAW-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid |

| Boiling Point | 198-200 °C[2][4][5] |

| Density | 1.235 g/mL at 25 °C[2][4][5] |

| Refractive Index | n20/D 1.4611[2][4][5] |

| Flash Point | 83 °C (181.4 °F) |

| Water Solubility | 620 mg/L at 25°C[4] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common approaches.

Method 1: Diazotization of 3-Trifluoromethylaniline

This classic approach involves the diazotization of 3-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime (B92144) and subsequent hydrolysis.

Experimental Protocol:

-

Diazotization: 3-aminobenzotrifluoride is slowly added to a solution of sulfuric acid and water, and the mixture is cooled. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining a low temperature to form the diazonium salt.

-

Coupling: The prepared diazonium salt solution is then added to a mixture of acetaldoxime and a copper salt catalyst in an organic solvent, such as toluene. The pH is carefully controlled during this addition.

-

Hydrolysis: The resulting oxime intermediate is hydrolyzed using an acid, such as hydrochloric acid, to yield crude this compound.

-

Purification: The crude product is then purified by distillation under reduced pressure.

Method 2: Friedel-Crafts Acylation of Trifluoromethylbenzene

This method involves the direct acylation of trifluoromethylbenzene.

Experimental Protocol:

-

Reaction Setup: Trifluoromethylbenzene and a Lewis acid catalyst (e.g., aluminum chloride) are mixed in a suitable solvent.

-

Acylation: An acylating agent, such as acetyl chloride or acetic anhydride, is added to the mixture. The reaction is typically stirred at a controlled temperature.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The extracted product is washed, dried, and purified by distillation.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the development of new chemical entities.

Agrochemicals

It is a crucial intermediate in the synthesis of modern fungicides, such as Trifloxystrobin.[6] The trifluoromethyl group often enhances the efficacy and metabolic stability of the final agrochemical product.[7]

Pharmaceuticals

In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability.[8] this compound serves as a starting material for a variety of pharmaceutical compounds.[9] Research has indicated its utility as a reagent in the stabilization of endosomal toll-like receptor TLR8, suggesting a role in modulating immune responses.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

Caption: Generalized synthetic pathways to this compound.

References

- 1. This compound | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 349-76-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3'-(Trifluoromethyl)acetophenone. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound.

Molecular Structure

This compound, with the molecular formula C₉H₇F₃O, is an aromatic ketone.[1] Its structure consists of an acetophenone (B1666503) core substituted with a trifluoromethyl group at the meta-position of the benzene (B151609) ring. The molecular weight of this compound is approximately 188.15 g/mol .[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit complex splitting patterns due to their coupling with each other, while the methyl protons appear as a singlet. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1][3]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-A | 8.213 | s | 1H |

| H-B | 8.145 | d | 1H |

| H-C | 7.818 | d | 1H |

| H-D | 7.622 | t | 1H |

| H-E (CH₃) | 2.654 | s | 3H |

Table 1: ¹H NMR Data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound was acquired in deuterated chloroform (CDCl₃).[3][4]

| Assignment | Chemical Shift (δ) ppm |

| C=O | 196.7 |

| C-CF₃ | 131.3 (q) |

| C-Ar (quaternary) | 138.1 |

| C-Ar (CH) | 132.4 |

| C-Ar (CH) | 129.4 |

| C-Ar (CH) | 129.3 |

| C-Ar (CH) | 126.8 |

| CF₃ | 123.5 (q) |

| CH₃ | 26.8 |

Table 2: ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

Sample Preparation:

A sample of this compound (approximately 10-20 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition:

The ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: The spectrum was recorded with a spectral width of approximately 16 ppm. A standard single-pulse experiment was used with a pulse width of 30 degrees and a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A relaxation delay of 2 seconds was employed, and a total of 1024 scans were averaged.

Data Processing:

The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm for the ¹H spectrum and the residual solvent signal of CDCl₃ at 77.16 ppm for the ¹³C spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments.

Caption: Molecular structure of this compound with atom assignments.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3'-(Trifluoromethyl)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction

This compound (C₉H₇F₃O) is an aromatic ketone containing a trifluoromethyl group, which significantly influences its chemical reactivity and spectroscopic properties.[1] Infrared spectroscopy is a powerful analytical technique for the qualitative analysis of this compound, providing a molecular fingerprint by identifying its functional groups and overall structure.[2] This guide will delve into the interpretation of its IR spectrum, supported by quantitative data and standardized experimental procedures.

Data Presentation: Infrared Spectral Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the key observed vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1705-1690 | Strong | C=O (Carbonyl) Stretch, conjugated to aromatic ring[3][4] |

| ~1600, ~1585, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1360 | Strong | CH₃ Symmetric Bending (Umbrella Mode)[5] |

| ~1320-1280 | Strong | C-C(=O)-C Stretch and Bending |

| ~1300-1100 | Very Strong | C-F Stretching (Trifluoromethyl Group) |

| ~825, ~750 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Note: Peak positions can vary slightly depending on the sampling method (e.g., transmission, ATR) and the physical state of the sample.[1]

Key Spectral Features and Interpretation

The IR spectrum of this compound is dominated by several key absorptions:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1705-1690 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone.[3][4] Conjugation with the phenyl ring lowers the stretching frequency compared to a saturated ketone.[3]

-

Trifluoromethyl (CF₃) Group: The presence of the trifluoromethyl group gives rise to very strong and broad absorption bands in the 1300-1100 cm⁻¹ region due to the C-F stretching vibrations. These are often the most intense peaks in the spectrum.

-

Aromatic Ring: The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands below 900 cm⁻¹.

-

Methyl (CH₃) Group: The methyl group of the acetyl moiety is identified by its characteristic symmetric and asymmetric bending vibrations.

Experimental Protocols

The following section details a standard protocol for acquiring the IR spectrum of this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and convenient technique for liquid samples.[6][7]

Protocol: ATR-FTIR Spectroscopy of this compound

1. Objective: To obtain a high-quality infrared spectrum of liquid this compound.

2. Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[8]

- This compound sample (liquid)

- Pipette or dropper

- Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

- Lint-free wipes

3. Procedure:

Visualization of Workflows

To further aid in the understanding of the processes involved in IR spectrum analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical steps in spectral interpretation.

Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum.

Caption: A diagram showing the logical progression of interpreting an IR spectrum.

Conclusion

The infrared spectrum of this compound provides a clear and detailed picture of its molecular structure. The characteristic strong absorptions of the conjugated carbonyl group and the trifluoromethyl group, in conjunction with the signals from the aromatic ring and the methyl group, allow for unambiguous identification. By following standardized experimental protocols and a logical interpretation workflow, researchers can effectively utilize IR spectroscopy as a rapid and reliable tool in the analysis of this important chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. scribd.com [scribd.com]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. This compound | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 3'-(Trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3'-(trifluoromethyl)acetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of fragmentation and relevant biological pathways.

Physicochemical Properties

This compound is an aromatic ketone characterized by the presence of a trifluoromethyl group on the phenyl ring.[1] This substitution significantly influences its chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₉H₇F₃O | [3][4] |

| Molecular Weight | 188.15 g/mol | [4][5][6] |

| CAS Number | 349-76-8 | [3][4] |

| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]ethanone | [4] |

| Appearance | Clear, colorless to very slightly yellow liquid | [7] |

| Boiling Point | 198-200 °C | [7][8] |

| Density | 1.235 g/mL at 25 °C | [2][7] |

Electron Ionization Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The data presented below is compiled from the NIST Mass Spectrometry Data Center.[3]

| m/z | Relative Intensity (%) |

| 43 | 13.4 |

| 50 | 2.5 |

| 75 | 4.6 |

| 95 | 6.6 |

| 125 | 3.5 |

| 145 | 60.2 |

| 146 | 4.9 |

| 169 | 4.8 |

| 173 | 100.0 |

| 174 | 8.8 |

| 188 (M+) | 13.4 |

| 189 | 1.5 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable patterns for aromatic ketones. The primary cleavage event is the loss of a methyl radical (α-cleavage) to form a stable acylium ion, which is the base peak.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general Gas Chromatography-Mass Spectrometry (GC-MS) methodology for aromatic ketones can be reliably applied.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solutions: Create a series of working standard solutions by serially diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

-

Sample Extraction (if in a matrix):

-

Liquid-Liquid Extraction: For aqueous samples, extract with a non-polar solvent like dichloromethane (B109758) or ethyl acetate.

-

Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.

-

-

Derivatization: For this compound, derivatization is typically not necessary for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400). For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring key ions such as m/z 188, 173, and 145.

Caption: General experimental workflow for the GC-MS analysis of small molecules.

Biological Relevance: Interaction with Toll-Like Receptor 8 (TLR8)

Recent studies have identified this compound as a reagent used for the stabilization of the endosomal Toll-like receptor 8 (TLR8), which is involved in the innate immune response. TLR8 recognizes single-stranded RNA (ssRNA) from pathogens, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[5][8][9]

The TLR8 signaling pathway is primarily mediated through the MyD88-dependent pathway.[9][10] Upon ligand binding in the endosome, TLR8 dimerizes and recruits the adaptor protein MyD88. This leads to the activation of IRAK kinases and subsequently the TRAF6 E3 ubiquitin ligase. TRAF6 activation results in the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of inflammatory cytokine genes.[7][10]

Caption: Simplified diagram of the MyD88-dependent TLR8 signaling pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. 3′-(三氟甲基)苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 8. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Physicochemical Properties of 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3'-(Trifluoromethyl)acetophenone, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its key physical properties, details the experimental protocols for their determination, and includes graphical representations of the methodologies.

Physicochemical Data

This compound is a clear, colorless liquid at room temperature.[1][2][3] Its key physical properties are summarized in the table below.

| Property | Value | Conditions | Citations |

| Boiling Point | 198-200 °C | @ 760 mmHg | [1][2][4][5][6][7][8] |

| 199 °C | [3] | ||

| Melting Point | Not available | [4] | |

| Appearance | Clear colorless liquid | Room Temperature | [1] |

Experimental Protocols

The determination of boiling and melting points is fundamental in characterizing a chemical substance. Below are detailed standard laboratory protocols for these measurements.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. The distillation method is a common and accurate technique for determining the boiling point of a liquid.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Thermometer (with appropriate temperature range)

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stands

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is recorded as the temperature at which the vapor is in equilibrium with the liquid, characterized by a stable temperature reading on the thermometer as the liquid condenses in the condenser and collects in the receiving flask.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure. The reported boiling point of 198-200 °C is at standard atmospheric pressure (760 mmHg).[1][4][6]

Melting Point Determination (Thiele Tube Method)

While this compound is a liquid at room temperature, the determination of a melting point is a standard procedure for solid organic compounds. The Thiele tube method is a common technique for this purpose.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount of the solid sample is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface.

-

The capillary tube is attached to the thermometer using a rubber band, with the sample positioned next to the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into the Thiele tube, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the convection of the oil, ensuring uniform heating.

-

The temperature is increased slowly (1-2 °C per minute) as the expected melting point is approached.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental setups for determining the boiling and melting points.

Caption: Workflow for Boiling Point Determination.

Caption: Setup for Melting Point Determination.

References

- 1. This compound CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3′-(三氟甲基)苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. godeepak.com [godeepak.com]

- 7. This compound | 349-76-8 [chemicalbook.com]

- 8. 349-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3'-(Trifluoromethyl)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-(Trifluoromethyl)acetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative solubility data in a wide range of organic solvents, this guide presents the available experimental values, outlines detailed protocols for determining solubility, and explores the theoretical principles governing its solubility based on its molecular structure.

Quantitative Solubility Data

Currently, there is a notable scarcity of published quantitative data on the solubility of this compound in common organic solvents. The available data is primarily focused on aqueous systems. Qualitative assessments suggest that the presence of the trifluoromethyl group enhances its solubility in various organic solvents.[1] One source indicates good solubility in organic solvents like ethanol, ethyl ether, and dichloromethane (B109758) without providing specific values.

The table below summarizes the known quantitative solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility | Unit |

| Water | 25 | 620 | mg/L |

| PBS Buffer Solution | Not Specified | 425.5 | mg/L |

| Tween-20 Containing Medium | Not Specified | 739.6 | mg/L |

| Methanol | Not Specified | Data not available | - |

| Ethanol | Not Specified | Data not available | - |

| Isopropanol | Not Specified | Data not available | - |

| Ethyl Acetate | Not Specified | Data not available | - |

| Toluene | Not Specified | Data not available | - |

| Acetone | Not Specified | Data not available | - |

It is evident that further experimental studies are required to populate a comprehensive solubility profile of this compound in a broader range of organic solvents.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The following section details the widely accepted isothermal shake-flask method, which can be coupled with various analytical techniques for quantification.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and accurate technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[2]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid any temperature-induced precipitation or dissolution. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample to a known volume with the same solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Quantification Methods

a) UV-Vis Spectrophotometry:

This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the chosen solvent, and there are no interfering absorbances from the solvent itself.

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

b) High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound, especially in complex mixtures or when UV-Vis is not suitable.

-

Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Inject a known volume of the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the peak area for this compound in the sample chromatogram and use the calibration curve to calculate the concentration of the diluted sample. Subsequently, calculate the solubility in the original saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Logical relationship of factors influencing the solubility of this compound.

References

In-Depth Technical Guide: Safety Data for 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3'-(Trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical synthesis. The information is compiled from various Safety Data Sheets (SDSs) to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed for safe handling, storage, and use in a laboratory or manufacturing setting.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C9H7F3O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | Clear, very slight yellow to light brown liquid | [3] |

| Boiling Point | 198 - 200 °C | [1][4] |

| Density | 1.235 g/mL at 25 °C | [1] |

| Flash Point | 79 °C - 83 °C (closed cup) | [1][3] |

| Refractive Index | n20/D 1.4611 | [1] |

| Log Pow | 2.55 | [5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and combustibility.

GHS Hazard Statements:

Hazard Symbols:

The following diagram illustrates the logical flow of hazard identification and communication as found on a typical Safety Data Sheet.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3'-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 3'-(Trifluoromethyl)acetophenone, a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | Colorless to light brown/orange-red clear liquid | [1] |

| Boiling Point | 198 - 200 °C | [1] |

| Density | 1.235 - 1.26 g/mL at 20-25 °C | [1] |

| Flash Point | 79 - 83 °C (closed cup) | [1][3] |

| Vapor Pressure | 0.35 hPa at 25 °C | |

| Refractive Index | n20/D 1.4611 | |

| Water Solubility | No data available | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard | Description | Source(s) |

| Skin Irritation | Causes skin irritation. May cause dermatitis. | [2][3] |

| Eye Irritation | Causes serious eye irritation. May cause chemical conjunctivitis and corneal damage. | [2][3] |

| Respiratory Irritation | May cause respiratory tract irritation. | [2][3][4] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [3] |

| Inhalation | Inhalation of high concentrations may cause CNS depression and asphyxiation. Aspiration may lead to pulmonary edema. | [3] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1][3] |

| Acute Toxicity | No data available. | [1] |

| Chronic Effects | Effects may be delayed. | [3] |

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[1][2]

Handling Precautions

Strict adherence to the following handling procedures is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area.[1]

-

Use a chemical fume hood for all operations that may generate vapors or mists.[5]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

| PPE | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. Goggles conforming to EN166 are recommended. | [3] |

| Skin Protection | Wear appropriate gloves to prevent skin exposure. Nitrile rubber gloves with a minimum thickness of 0.40 mm are recommended. Wear a standard coverall or lab coat. | [4][5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2). | [4][6] |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5][7]

-

Remove contaminated clothing and wash it before reuse.[3]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid inhalation of vapor or mist.[1]

Storage Precautions

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. | [1][3] |

| Container | Keep container tightly closed in a dry and well-ventilated place. Store in the original container. | [1][3] |

| Incompatible Materials | Strong oxidizing agents, reducing agents. | [3] |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and excess heat. | [1][3] |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures

-

Evacuate Personnel: Evacuate personnel to safe areas.

-

Ensure Ventilation: Provide adequate ventilation.[1]

-

Remove Ignition Sources: Remove all sources of ignition.[1][3]

-

Contain Spill: Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust.[1]

-

Clean-up: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[1]

-

Personal Protection: Wear appropriate personal protective equipment during clean-up.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][3] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1][3] |

Experimental Protocols

Detailed experimental protocols for the handling and storage of this compound are not available in the cited public literature. However, the following general protocols for handling aromatic ketones in a laboratory setting should be followed.

General Protocol for Handling Aromatic Ketones

-

Pre-Experiment Preparation:

-

Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[8]

-

Ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

-

Verify that all necessary PPE is available and in good condition.

-

Confirm the location and functionality of the nearest eyewash station and safety shower.

-

-

During the Experiment:

-

Conduct all manipulations of this compound within a certified chemical fume hood.[5]

-

Use appropriate, clean, and dry glassware.

-

Measure and transfer the chemical using appropriate tools (e.g., pipettes with bulbs, syringes) to minimize the risk of spills.

-

Keep the container of this compound closed when not in use.

-

-

Post-Experiment Procedures:

-

Properly label all waste containers.

-

Dispose of chemical waste in accordance with institutional and local regulations.

-

Clean the work area and any contaminated equipment.

-

Wash hands thoroughly before leaving the laboratory.

-

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. capotchem.com [capotchem.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. This compound (CAS 349-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a molecule of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its role in modulating key signaling pathways.

Synonyms and Identifiers

Proper identification of chemical compounds is critical for accurate research and communication. This compound is known by a variety of names and identifiers, which are summarized in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]ethanone |

| CAS Number | 349-76-8[1][2][3] |

| EC Number | 206-490-4[2][3] |

| Alternate Names | 3-Acetylbenzotrifluoride[1][2], m-(Trifluoromethyl)acetophenone[3], 3-Trifluoromethylacetophenone[3][4], m-Trifluoromethylphenyl methyl ketone[3] |

| Linear Formula | CF3C6H4COCH3[2] |

| Molecular Formula | C9H7F3O[1][2][3] |

| SMILES | CC(=O)c1cccc(c1)C(F)(F)F[2][3] |

| InChI | 1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11,12)/h2-5H,1H3[2][3] |

| InChIKey | ABXGMGUHGLQMAW-UHFFFAOYSA-N[2][3] |

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 188.15 g/mol | [1][2][3] |

| Appearance | Colorless to very slightly yellow liquid | [5] |

| Boiling Point | 198-200 °C (lit.) | [2][5] |

| Density | 1.235 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.4611 (lit.) | [2][5] |

| Flash Point | 183 °F | [5][6] |

| Water Solubility | 620 mg/L at 25 °C | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below. These protocols are intended to be a guide for researchers in the field.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 3-aminobenzotrifluoride.

Materials:

-

3-aminobenzotrifluoride

-

Sulfuric acid

-

Sodium nitrite (B80452)

-

Sulfamic acid

-

Hydrochloric acid (30%)

Procedure:

-

In a suitable reactor, add sulfuric acid with constant stirring, followed by the slow addition of 3-aminobenzotrifluoride. An exothermic reaction will occur.

-

Cool the reaction mixture to 0-2 °C.

-

Add toluene to the reaction mass, followed by the slow, dropwise addition of a sodium nitrite solution over 2-2.5 hours, maintaining the temperature at 0-2 °C with constant stirring.

-

After stirring for 30 minutes, add a solution of sulfamic acid to obtain the diazo solution.

-

In a separate reactor, prepare an acetaldoxime solution.

-

Add the diazo solution to the acetaldoxime solution in a lot-wise manner with constant stirring over 4-5 hours to form this compound oxime.

-

Raise the temperature to 35-40 °C to separate the aqueous and organic layers.

-

Wash the organic layer with 30% hydrochloric acid solution.

-

Treat the resulting this compound oxime with 30% hydrochloric acid and heat to 90-95 °C for 5-6 hours.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Purify the crude product by distillation to obtain this compound.

Protocol 2: Toll-like Receptor 8 (TLR8) Inhibition Assay

This protocol details a cell-based assay to evaluate the inhibitory activity of compounds like this compound on the TLR8 signaling pathway using HEK-Blue™ hTLR8 cells. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells

-

DMEM (supplemented with 10% heat-inactivated fetal bovine serum, Normocin™, Zeocin™, and Blasticidin)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

TLR8 agonist (e.g., R848)

-

HEK-Blue™ Detection medium

-

96-well flat-bottom plates

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.

-

Compound Treatment: Prepare serial dilutions of the test compound. Add 20 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation: Add a known TLR8 agonist (e.g., R848) to the wells to stimulate the TLR8 pathway.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Transfer 40 µL of the cell culture supernatant from each well to a new 96-well plate. Add 160 µL of HEK-Blue™ Detection medium to each well.

-

Incubation: Incubate at 37°C for 1-3 hours.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The level of SEAP activity is directly proportional to the activation of NF-κB. A decrease in SEAP activity in the presence of the test compound indicates inhibition of the TLR8 signaling pathway.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a key synthesis workflow and a critical signaling pathway related to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Mechanism of TLR8 signaling inhibition by a small molecule antagonist.

Conclusion

This compound is a valuable chemical entity with diverse applications in scientific research and development. Its unique properties, stemming from the trifluoromethyl substituent, make it an important building block for novel therapeutic agents and agrochemicals. The provided data and protocols offer a solid foundation for professionals working with this compound, facilitating its synthesis, characterization, and exploration of its biological activities, particularly in the context of modulating the innate immune response through pathways like TLR8.

References

- 1. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-(Trifluoromethyl)acetophenone from 3-Aminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)acetophenone is a crucial intermediate in the synthesis of a variety of high-value chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to the final products.[3][4][5] This makes it a valuable building block in drug discovery and the development of potent pesticides.[3][5] The synthesis of this compound from 3-aminobenzotrifluoride is a common and effective method, typically proceeding through a Sandmeyer-type reaction. This process involves the diazotization of the starting amine, followed by a coupling reaction with an acetaldehyde (B116499) equivalent and subsequent hydrolysis.[1][2][6] This document provides detailed protocols and comparative data for this synthesis.

Reaction Pathway and Experimental Workflow

The overall synthetic route involves a three-step, one-pot or two-pot sequence starting from 3-aminobenzotrifluoride (also known as m-trifluoromethylaniline). The key steps are:

-

Diazotization: The primary amine group of 3-aminobenzotrifluoride is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures.

-

Coupling: The diazonium salt is then reacted with acetaldoxime (B92144) in the presence of a copper salt catalyst. This forms an intermediate, this compound oxime.

-

Hydrolysis: The oxime intermediate is hydrolyzed, typically with a strong acid, to yield the final product, this compound.

Caption: General reaction pathway for the synthesis of this compound.

The following diagram illustrates a typical laboratory workflow for this synthesis.

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

Two detailed protocols based on published methods are provided below.

Protocol 1: Synthesis using Sulfuric Acid

This protocol is adapted from a method that reports high yield and purity.[6][7]

Materials:

-

3-Aminobenzotrifluoride

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Sulfamic acid

-

Acetaldoxime

-

Hydrochloric acid (HCl, 30%)

-

Water

Procedure:

-

Preparation of the Diazo Solution:

-

In a suitable reactor, add water and slowly introduce sulfuric acid with constant stirring.

-

Add 500g of 3-aminobenzotrifluoride to the sulfuric acid solution (note: this is an exothermic reaction) and cool the mixture to 0-2 °C.[6]

-

Add 135g of toluene to the reaction mass.

-

Slowly add a solution of 225.6g of sodium nitrite dissolved in 341.6g of water over 2-2.5 hours, maintaining the temperature at 0-2 °C with constant stirring.[6]

-

After the addition is complete, stir the reaction mass for an additional 30 minutes.

-

Incorporate a solution of 17.5g of sulfamic acid in 92.5g of water to obtain the diazo solution.[6]

-

-

Coupling Reaction:

-

In a separate reactor, prepare a solution of acetaldoxime.

-

Add the prepared diazo solution to the acetaldoxime solution in lots, while maintaining the temperature.[6] This will form this compound oxime.

-

-

Hydrolysis and Purification:

Protocol 2: Synthesis using Hydrobromic Acid

This protocol offers an alternative acidic medium for the diazotization step.[8]

Materials:

-

3-Aminobenzotrifluoride (3-trifluoromethylaniline)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Acetaldoxime

-

Water

Procedure:

-

Preparation of the Diazo Solution:

-

Under a nitrogen atmosphere, charge a reactor with 297g of water and 246g of 48% hydrobromic acid.[8]

-

Introduce 80g of 3-aminobenzotrifluoride.

-

Cool the resulting suspension to -6 °C while stirring.

-

Over a period of 30 minutes, add a solution of 37g of sodium nitrite in 78g of water dropwise.[8]

-

Stir the mixture for an additional 30 minutes.

-

-

Coupling and Hydrolysis:

-